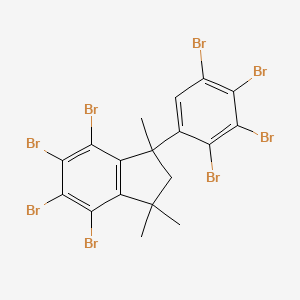
Prulifloxacin-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prulifloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of susceptible bacterial infections . It is a prodrug which is metabolized in the body to the active compound ulifloxacin . The molecular formula of Prulifloxacin-d8 is C21H12D8FN3O6S and its molecular weight is 469.51 .
Chemical Reactions Analysis
Prulifloxacin forms a blue colored chromogen due to the reaction with Folin-ciocalteu reagent in the presence of sodium carbonate . It also forms a blood-red colored complex resulting from the reaction with ortho-phenanthroline and 2, 2’- bipyridyl .Wissenschaftliche Forschungsanwendungen
1. Treatment of Respiratory and Urinary Tract Infections Prulifloxacin is a fluoroquinolone antibiotic that has been approved in several European countries for the treatment of lower urinary tract infections and exacerbations of chronic bronchitis .
2. Treatment of Infections Beyond Respiratory and Urinary Tract Prulifloxacin has potential uses beyond respiratory and urinary tract infections. It has been reviewed for its use in treating other types of infections .
3. Treatment of Prostatitis and Prostate Biopsy Infections Prulifloxacin has been used in the treatment of prostatitis and infections related to prostate biopsy .
Treatment of Gynaecological Infections
Prulifloxacin has been used in the treatment of gynaecological infections .
5. Treatment of Osteomyelitis and Soft Tissue Infections Prulifloxacin has been used in the treatment of osteomyelitis and soft tissue infections .
Treatment of Diabetic Foot Infections
Prulifloxacin has been used in the treatment of diabetic foot infections .
7. Antimicrobial Against Biofilm and Persister Cells of Pseudomonas aeruginosa Prulifloxacin has been repurposed as an antimicrobial against biofilm and persister cells of Pseudomonas aeruginosa . It has shown significant bactericidal activity against P. aeruginosa and has great potential as an alternative for the treatment of refractory infections caused by P. aeruginosa biofilms and persister cells .
Use in Analytical Chemistry
Prulifloxacin has been used in analytical chemistry, specifically in high-performance liquid chromatography (HPLC) methods. For example, it has been used in a validated RP-HPLC method for the assay of prulifloxacin in marketed drug products .
Wirkmechanismus
Target of Action
Prulifloxacin-d8, like its parent compound Prulifloxacin, primarily targets bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an ideal target for antibacterial drugs .
Mode of Action
Prulifloxacin-d8 inhibits the activity of DNA gyrase, preventing bacterial DNA replication, transcription, repair, and recombination . This inhibition interferes with the bacteria’s ability to replicate and repair its DNA, leading to cell death . This makes Prulifloxacin-d8 a bactericidal drug .
Biochemical Pathways
As a fluoroquinolone, it is known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .
Pharmacokinetics
Prulifloxacin, the parent compound of Prulifloxacin-d8, is a prodrug that is metabolized in the body to the active compound ulifloxacin Prulifloxacin is known to be metabolized by esterases to ulifloxacin, with an elimination half-life of 77 to 89 hours . It is excreted both renally and fecally .
Result of Action
The result of Prulifloxacin-d8’s action is the death of the bacterial cell. By inhibiting DNA gyrase, the drug prevents the bacteria from replicating and repairing its DNA, leading to cell death . This makes Prulifloxacin-d8 effective against a variety of susceptible bacterial infections .
Action Environment
Environmental factors can play a significant role in the development and spread of antibiotic resistance . Factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Prulifloxacin-d8 can be achieved through the deuteration of Prulifloxacin. This can be accomplished by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Prulifloxacin", "Deuterated reagents" ], "Reaction": [ "The synthesis of Prulifloxacin-d8 involves the deuteration of Prulifloxacin using deuterated reagents.", "The reaction can be carried out by using deuterated solvents and reagents in the synthesis process.", "The deuterated reagents can be added to the reaction mixture in a stepwise manner to ensure complete deuteration of the molecule.", "The reaction mixture can be purified using standard purification techniques such as chromatography to obtain Prulifloxacin-d8 in pure form." ] } | |
CAS-Nummer |
1246819-37-3 |
Produktname |
Prulifloxacin-d8 |
Molekularformel |
C21H20FN3O6S |
Molekulargewicht |
469.513 |
IUPAC-Name |
6-fluoro-1-methyl-7-[2,2,3,3,5,5,6,6-octadeuterio-4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O6S/c1-10-16(31-21(29)30-10)9-23-3-5-24(6-4-23)15-8-14-12(7-13(15)22)18(26)17(20(27)28)19-25(14)11(2)32-19/h7-8,11H,3-6,9H2,1-2H3,(H,27,28)/i3D2,4D2,5D2,6D2 |
InChI-Schlüssel |
PWNMXPDKBYZCOO-SQUIKQQTSA-N |
SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C |
Synonyme |
6-Fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-(piperazinyl-d8)]-4-oxo-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic Acid; NM 441-d8; Quisnon-d8; Sword-d8; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)


![1-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]-propan-2-ylamino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B565635.png)
![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)



![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)

